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Introduction
Fumonisin B2 (FB2) is a mycotoxin produced primarily by Fusarium species, which are

common contaminants of corn and other grains.[1][2] Structurally, FB2 is a diester of propane-

1,2,3-tricarboxylic acid and a 19-carbon aminopolyhydroxyalkyl chain.[1] Due to its potential

carcinogenicity, the International Agency for Research on Cancer (IARC) has classified

fumonisins as category 2B carcinogens.[3] Exposure to FB2 can lead to various adverse health

effects in animals and is linked to diseases in humans.[3][4] Consequently, sensitive and

reliable analytical methods are required to monitor FB2 levels in complex biological matrices for

toxicological studies, human biomonitoring, and food safety assessments.[4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard

for mycotoxin analysis due to its high sensitivity, specificity, and ability to handle complex

sample matrices without the need for derivatization.[1] This application note provides detailed

protocols for the extraction, cleanup, and quantification of Fumonisin B2 in various biological

matrices, including urine, plasma/serum, and tissue, using LC-MS/MS.

Principle of the Method
The overall workflow for the analysis of Fumonisin B2 involves three main stages: sample

preparation, chromatographic separation, and mass spectrometric detection.
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Sample Preparation: The initial step involves extracting FB2 from the biological matrix. This

is typically achieved using a liquid-liquid extraction (LLE) with a polar organic solvent

mixture, such as methanol/water or acetonitrile/water.[6][7] For plasma or serum, a protein

precipitation step is included. For tissue samples, homogenization is required. To remove

interfering matrix components like salts, pigments, and phospholipids, a cleanup step is

crucial. Common cleanup techniques include solid-phase extraction (SPE) using cartridges

like C18 or Oasis HLB, and immunoaffinity columns (IAC) which offer high selectivity.[7][8][9]

For urine samples, an enzymatic hydrolysis step using β-glucuronidase can be employed to

measure total FB2, including its conjugated metabolites.[5]

LC Separation: The cleaned-up extract is injected into a high-performance liquid

chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Separation is typically achieved on a reverse-phase C18 column using a gradient elution

with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile),

often modified with an acid like formic acid to improve peak shape and ionization efficiency.

[3][6]

MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer,

usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.

[3][6] Quantification is performed using multiple reaction monitoring (MRM), which provides

excellent specificity and sensitivity by monitoring a specific precursor ion to product ion

transition for FB2.

Experimental Workflow
The general procedure for analyzing Fumonisin B2 in biological samples is outlined below.
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General workflow for Fumonisin B2 analysis.

Detailed Protocols
Sample Preparation Protocols
Protocol 1: Human Urine

This protocol includes an optional enzymatic hydrolysis step to measure total FB2.

Hydrolysis (Optional): To 1 mL of urine sample in a centrifuge tube, add 1 mL of β-

glucuronidase enzyme solution (e.g., 2000 units in acetate buffer).[5] Vortex and incubate at

37°C overnight.

Centrifugation: Centrifuge the sample at 3500 rpm for 15 minutes.[10]

Extraction: Transfer the supernatant to a new tube and add 3 mL of 100% methanol. Vortex

well.[10] Let the mixture sit for 10 minutes, then vortex again. Centrifuge at 3500 rpm for 15

minutes.[10]

SPE Cleanup (Oasis HLB):

Condition an Oasis HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

Load the supernatant from the extraction step onto the cartridge.

Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.[5]

Elute FB2 with 5 mL of methanol followed by 5 mL of acetonitrile.[5]

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen at 50°C.[10] Reconstitute the residue in 200 µL of the initial mobile phase (e.g.,

50:50 methanol/water with 0.2% formic acid).

Protocol 2: Human Plasma/Serum

This protocol uses protein precipitation followed by phospholipid removal.

Precipitation: To 100 µL of plasma or serum, add 300 µL of 1% formic acid in acetonitrile.
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Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to precipitate proteins.

Centrifuge at 10,000 rpm for 10 minutes.

Cleanup (Phospholipid Removal): Transfer the supernatant to a phospholipid removal plate

(e.g., Ostro™ 96-well plate).[11]

Filtration: Collect the flow-through by applying a vacuum or by centrifugation.

Evaporation & Reconstitution: Evaporate the collected filtrate to dryness under nitrogen.

Reconstitute the residue in 200 µL of the initial mobile phase.

Protocol 3: Animal Tissue (e.g., Liver, Muscle)

This protocol is for the extraction of FB2 from solid tissue samples.

Homogenization: Weigh 1 g of tissue and place it in a 15 mL centrifuge tube. Add 2 mL of

water and homogenize using a tissue homogenizer.[11]

Extraction: Add 3 mL of 1% formic acid in acetonitrile to the homogenized sample.[11] Vortex

vigorously for 5 minutes.

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

Cleanup: Transfer the supernatant to a clean tube and proceed with SPE cleanup as

described in Protocol 1 (Step 4).

Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of

the initial mobile phase.
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Sample preparation schemes for different matrices.

LC-MS/MS Instrumental Analysis
The following tables summarize recommended starting conditions for the chromatographic

separation and mass spectrometric detection of Fumonisin B2.

Table 1: Recommended Liquid Chromatography Conditions
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Parameter Recommended Condition Alternative Conditions

Column
CORTECS C18 (2.1 x 100

mm, 1.6 µm)[3][12]

Zorbax Eclipse XDB-C18 (2.1

x 150 mm, 3.5 µm)[6]

Mobile Phase A 0.2% Formic Acid in Water[3] 1.5 mM Formic Acid (pH 3.3)[8]

Mobile Phase B
0.2% Formic Acid in

Methanol[3]
Methanol[6][8] or Acetonitrile

Flow Rate 0.4 mL/min[3] 0.2 - 0.5 mL/min[6][8]

Column Temp. 40 °C[3] 30 - 40 °C[6][8]

Injection Vol. 10 µL 5 - 20 µL

Gradient Program

0 min (10% B), 0-6 min (linear

to 90% B), 6-8 min (hold 90%

B), 8-8.1 min (linear to 10% B),

8.1-10 min (hold 10% B)[3]

Isocratic:

Methanol/Water/Formic Acid

(75:25:0.2, v/v/v)[6]

Table 2: Recommended Mass Spectrometry Conditions

Parameter Recommended Condition

Instrument Triple Quadrupole Mass Spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

Capillary Voltage 2.5 - 3.5 kV[3][6]

Ion Source Temp. 120 °C[6]

Desolvation Temp. 350 - 500 °C[3][6]

Desolvation Gas Flow 600 - 800 L/h (Nitrogen)[3][6]

Collision Gas Argon

Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Fumonisin B2
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Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

Fumonisin B2

(FB2)
706.4[13] 334.3 100 35

352.3 100 38

688.4 100 30

Note: Collision energy values are instrument-dependent and should be optimized.

Method Performance Data
The performance of LC-MS/MS methods for Fumonisin B2 analysis is highly dependent on the

matrix and the specific sample preparation protocol employed. The following table summarizes

typical performance characteristics reported in the literature.

Table 4: Summary of Method Performance Characteristics

Matrix
Cleanup
Method

LOD (µg/kg
or µg/L)

LOQ (µg/kg
or µg/L)

Recovery
(%)

Reference

Corn
Ultrasonic

Extraction
2.5 µg/kg 8.3 µg/kg 92.6 - 98.5 [6]

Corn
Immunoaffinit

y Column
0.19 mg/kg 0.59 mg/kg 93.6 - 108.6 [13]

Chicken Feed Dilution - 160 µg/kg 82.6 - 115.8 [3][12]

Chicken

Excreta

Dilution &

Hydrolysis
- 160 µg/kg 82.6 - 115.8 [3][12]

Human Urine
Immunoaffinit

y Column
- 10 ng/mL > 73.4 [9]

LOD: Limit of Detection; LOQ: Limit of Quantitation.
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Conclusion
The protocols described in this application note provide a robust framework for the sensitive

and specific quantification of Fumonisin B2 in diverse and complex biological matrices. The

combination of optimized sample preparation techniques with advanced LC-MS/MS analysis

allows for reliable detection at levels relevant for human biomonitoring and toxicological risk

assessment. Researchers should perform in-house validation of these methods to ensure they

meet the specific requirements of their studies and instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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